8-Methylimidazo[1,2-c]pyrimidine
Description
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
8-methylimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H7N3/c1-6-4-8-5-10-3-2-9-7(6)10/h2-5H,1H3 |
InChI Key |
MXPGZEJIZVMFIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN2C1=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Methylimidazo 1,2 C Pyrimidine and Its Derivatives
Established Cyclization and Condensation Reactions for Imidazo[1,2-c]pyrimidine (B1242154) Core Formation
The formation of the imidazo[1,2-c]pyrimidine nucleus, in contrast to its more common [1,2-a] isomer, requires specific precursor architecture to ensure the correct regiochemistry of the fused rings. While a vast body of literature exists for imidazo[1,2-a]pyrimidines, synthetic routes to imidazo[1,2-c]pyrimidines are less common but have been effectively developed. acs.org
One established strategy involves the cyclization of pre-functionalized pyrimidine (B1678525) derivatives. For instance, a one-pot, regiospecific approach utilizes 4-amino-2-(benzotriazol-1-ylmethyl)pyrimidine, which reacts with primary amines to yield 3-substituted imidazo[1,2-c]pyrimidines in moderate to excellent yields (35–92%). acs.org This method provides a controlled pathway to the desired isomeric system. acs.org Another approach involves aza-Graebe–Ullmann coupling followed by palladium-catalyzed Buchwald–Hartwig coupling, starting from 4,6-dichloropyrimidine (B16783) and benzotriazole, to generate the core structure. wikipedia.org For benzo-fused analogs, which share a similar synthetic logic, a method involves the copper-catalyzed coupling and cyclization of 2-(2-bromovinyl)benzimidazoles with cyanamide, often facilitated by microwave irradiation. acs.org
Synthesis from 2-Aminopyrimidine (B69317) Derivatives and α-Halocarbonyl Compounds
The classic Tschitschibabin reaction, which involves the condensation of 2-aminopyrimidine with α-halocarbonyl compounds, is a cornerstone for the synthesis of imidazo[1,2-a]pyrimidines. nih.govbio-conferences.orgnih.gov However, this method is generally not suitable for producing the imidazo[1,2-c]pyrimidine skeleton, as the cyclization typically occurs between the N1 of the pyrimidine ring and the exocyclic amino group.
To achieve the imidazo[1,2-c]pyrimidine structure via a similar condensation strategy, a different starting material is necessary. The key precursor must have a nucleophilic nitrogen at the 3-position and an amino group at the 4-position of the pyrimidine ring. Therefore, derivatives of 4-aminopyrimidine (B60600) or cytosine are the appropriate substrates. The reaction would proceed via initial N-alkylation of the endocyclic N3 atom by the α-halocarbonyl compound, followed by intramolecular condensation between the newly introduced methylene (B1212753) group and the 4-amino group to close the imidazole (B134444) ring. While this pathway is chemically logical, direct, high-yield examples of this specific condensation for forming non-annulated imidazo[1,2-c]pyrimidines are less prevalent in the literature compared to other strategies. acs.org
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex heterocyclic structures in a single step. While the Groebke–Blackburn–Bienaymé (GBB) three-component reaction is widely used for imidazo[1,2-a]pyridines and their pyrimidine analogs, specific MCRs have been developed for the imidazo[1,2-c]pyrimidine system. bio-conferences.orgbeilstein-journals.org
A notable example is an expeditious synthesis of imidazo[1,2-c]pyrimidines via a [4+1]-cycloaddition . jst.go.jp This approach constructs the five-membered imidazole ring onto the pyrimidine core in a convergent manner. Another innovative, one-pot synthesis that can be classified as a multi-component strategy involves the reaction of a 4-aminopyrimidine derivative, 1-(chloromethyl)-1H-benzotriazole, and a primary amine. acs.org This reaction proceeds regiospecifically to afford 3-amino-substituted imidazo[1,2-c]pyrimidines, demonstrating a sophisticated application of MCR principles to achieve a less common heterocyclic scaffold. acs.org
Targeted Synthesis of 8-Methylimidazo[1,2-c]pyrimidine
The synthesis of the specific target molecule, this compound, requires careful selection of precursors to ensure the methyl group is placed at the correct position on the pyrimidine ring.
Precursor Selection and Reaction Pathways for Methyl Group Introduction
The introduction of a methyl group at the 8-position of the imidazo[1,2-c]pyrimidine core can be achieved through two primary strategies: building the ring from a methylated precursor or by late-stage functionalization.
Precursor-Directed Synthesis : The most direct method involves using a pyrimidine precursor that already contains the methyl group at the required position. The logical starting material for this approach is 4-amino-6-methylpyrimidine . This compound contains the necessary 4-amino group for the final cyclization step and the methyl group at the C6 position, which becomes the C8 position in the final fused heterocyclic system. This precursor can then be subjected to cyclization reactions, such as those involving α-halocarbonyls or their equivalents, to construct the fused imidazole ring.
Late-Stage Functionalization : An alternative pathway involves the introduction of the methyl group after the imidazo[1,2-c]pyrimidine core has been formed. This is particularly useful if a pre-functionalized precursor is not readily available. Synthetic methods reported for modifying the imidazo[1,2-c]pyrimidine skeleton include Suzuki-Miyaura cross-coupling reactions. nih.gov In this approach, an 8-halo-imidazo[1,2-c]pyrimidine (e.g., 8-bromo or 8-chloro derivative) would be synthesized first. This halogenated intermediate could then be coupled with a suitable methylating agent, such as methylboronic acid or its esters, under palladium catalysis to install the methyl group at the 8-position. nih.gov
Optimization of Reaction Conditions and Catalytic Systems
The efficiency of synthesizing imidazo[1,2-c]pyrimidines and their derivatives is highly dependent on the reaction conditions and the use of appropriate catalytic systems. Research into related benzo-fused analogs and functionalized derivatives provides insight into effective conditions that can be applied to the synthesis of this compound.
Palladium- and copper-based catalysts are prominent in the formation and functionalization of this heterocyclic system. For instance, copper-catalyzed C–N coupling and cyclization reactions, often accelerated by microwave irradiation , have proven effective for building analogous benzo wikipedia.orgnih.govimidazo[1,2-c]pyrimidine scaffolds. acs.org For late-stage functionalization, such as the introduction of the 8-methyl group via cross-coupling, palladium catalysts are essential. nih.gov The optimization of these reactions involves screening different ligands, bases, solvents, and temperatures to maximize yield and minimize side products.
| Reaction Type | Catalyst System | Key Reagents | Conditions | Application | Source |
| C-N Coupling/Cyclization | Copper Catalyst | 2-(2-bromovinyl)benzimidazoles, Cyanamide | Microwave Irradiation | Core Synthesis (Benzo-analog) | acs.org |
| Cross-Coupling | Palladium Catalyst | 8-Halo-imidazo[1,2-c]pyrimidine, Methylboronic acid | Base, Solvent | 8-Methyl Group Introduction | nih.gov |
| Benzotriazole-mediated | Metal-free | 4-amino-2-(benzotriazol-1-ylmethyl)pyrimidine | One-pot, Room Temp. to Reflux | Core Synthesis | acs.org |
Sustainable and Innovative Synthetic Approaches
Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. In the context of imidazo[1,2-c]pyrimidine synthesis, several innovative approaches align with the principles of green chemistry.
The use of microwave-assisted synthesis has been shown to accelerate reactions, improve yields, and reduce reaction times for the formation of related heterocyclic systems. acs.org This technique offers a more energy-efficient alternative to conventional heating.
Furthermore, the development of metal-free catalytic systems is a significant area of innovation. The benzotriazole-mediated synthesis of 3-substituted imidazo[1,2-c]pyrimidines is an example of a metal-free, one-pot procedure that provides high regioselectivity and efficiency without the need for transition metal catalysts, which can be costly and pose environmental concerns. acs.org While specific applications of flow chemistry or the use of green solvents like water for the synthesis of this compound are not yet widely reported, these methods are being successfully applied to the broader class of imidazopyrimidines and represent a promising direction for future research. mdpi.com The use of supported catalysts, such as gold nanoparticles, is also an emerging green approach in the synthesis of the isomeric imidazo[1,2-a]pyrimidines, suggesting potential applicability to the [1,2-c] system. mdpi.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds. For the synthesis of imidazopyrimidine derivatives, microwave irradiation offers significant advantages over conventional heating methods, including shorter reaction times, cleaner reaction profiles, and often higher product yields.
While specific literature on the microwave-assisted synthesis of this compound is limited, protocols for the closely related imidazo[1,2-a]pyrimidine (B1208166) and thiazolo[3,2-a]pyrimidine systems are well-documented and provide a strong basis for its potential synthesis. For instance, the one-pot reaction of 2-aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) to form 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives has been successfully achieved under microwave irradiation. nih.gov Optimization of this reaction showed that at a microwave power of 350 W and a temperature of 80 °C, the desired product could be obtained in high yield (89%) within 30 minutes. nih.gov
Similarly, a sequential two-step, one-pot multicomponent reaction to synthesize imidazo[1,2-a]pyrimidine containing imidazole derivatives has been effectively carried out using microwave heating at 100 °C, achieving moderate to good yields (46%-80%). nih.gov These methods highlight the potential for developing an efficient microwave-assisted synthesis for this compound, likely through the condensation of a suitably substituted aminopyrimidine with an appropriate α-haloketone or equivalent synthon.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Related Fused Pyrimidine Derivative
| Method | Reaction Time | Yield (%) | Conditions |
|---|---|---|---|
| Microwave | 30 min | 89 | 350 W, 80 °C, Acetic Acid |
| Conventional | 6-7 hours | Lower | Reflux |
Data derived from analogous thiazolo[3,2-a]pyrimidine synthesis. nih.gov
Solvent-Free Reaction Protocols
Solvent-free, or solid-state, reaction conditions represent a green chemistry approach that minimizes the use of hazardous organic solvents, reduces waste, and can simplify product purification. These protocols are often, though not exclusively, paired with microwave irradiation to facilitate the reaction.
The synthesis of imidazo[1,2-a]pyridines, a related scaffold, has been accomplished in good to excellent yields through the condensation of 2-aminopyridines with α-bromoketones under solvent- and catalyst-free conditions using microwave irradiation. nih.gov This method is noted for being fast, clean, high-yielding, and having a simple workup procedure. nih.gov Another example is the synthesis of benzo mdpi.comorganic-chemistry.orgimidazo[1,2-a]pyrimidines, which has been achieved under solvent-free conditions using a Brønsted acidic ionic liquid as a recyclable catalyst, providing good to excellent yields. acs.org
While a direct solvent-free protocol for this compound has not been explicitly reported, an attempt to perform a microwave-assisted synthesis of a thiazolo[3,2-a]pyrimidine derivative under solvent-free conditions was noted to be disappointing. nih.gov This suggests that the feasibility and efficiency of solvent-free methods are highly substrate-dependent and would require specific optimization for the this compound core.
Photochemical and Aerobic Oxidative Methods
Modern synthetic strategies increasingly employ photochemical and aerobic oxidative methods to construct heterocyclic rings and introduce functional groups under mild conditions, often leveraging visible light photocatalysis or using molecular oxygen as a green oxidant.
Photochemical Methods: Photochemical reactions have been successfully used for the C-H functionalization of related imidazo[1,2-a]pyridines. These methods allow for the introduction of various groups, such as trifluoromethyl and aminoalkyl groups, onto the imidazole ring. nih.gov For example, the C3-thiocyanation of imidazo[1,2-a]pyridines can be achieved using eosin (B541160) Y as a photocatalyst under visible light, proceeding through a thiocyanate (B1210189) radical intermediate. nih.gov The application of such methods to the imidazo[1,2-c]pyrimidine core could provide a route for late-stage functionalization.
Aerobic Oxidative Methods: Copper-catalyzed aerobic oxidative coupling represents a valuable method for the synthesis of imidazo-fused heterocycles. The synthesis of imidazo[1,2-a]pyridines has been achieved through a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines. organic-chemistry.org This reaction proceeds in high yields under mild conditions using air as the oxidant. organic-chemistry.org Another approach involves a coupled organocatalytic system using flavin and iodine for the aerobic oxidative C–N bond formation to generate imidazo[1,2-a]pyridines from aminopyridines and ketones. nih.govacs.org These methodologies suggest that an aerobic oxidative cyclization could be a viable and environmentally friendly route to the this compound skeleton.
Regioselective Functionalization and Derivatization Strategies
The biological activity of heterocyclic compounds is highly dependent on the substitution pattern on the core scaffold. Therefore, developing regioselective methods for the functionalization of the this compound ring is of significant interest for structure-activity relationship (SAR) studies.
The regioselectivity of electrophilic substitution on the imidazo[1,2-c]pyrimidine ring is influenced by the electronic properties of both the pyrimidine and imidazole rings. In the related imidazo[1,2-a]pyrimidine system, electrophilic attack typically occurs at the C3 position of the electron-rich imidazole ring. researchgate.net For this compound, similar reactivity at the imidazole ring would be expected, while the pyrimidine ring is generally more electron-deficient. The presence of substituents can further direct the position of functionalization. echemi.comstackexchange.com
Modifications at the Pyrimidine Ring
The pyrimidine ring in the imidazo[1,2-c]pyrimidine system is relatively electron-poor, making it susceptible to nucleophilic attack or modification through strategic synthesis.
One approach involves building the functionalized pyrimidine ring prior to the imidazole ring fusion. For example, in the synthesis of a related pyrazolo[1,5-c]pyrimidine (B12974108) scaffold, the pyrimidine core was first constructed via condensation. nih.gov Subsequent modifications included bromination and sulfide (B99878) oxidation, followed by SNAr displacement of a sulfone group to introduce amine functionalities at the C7 position (analogous to a position on the pyrimidine ring of the target compound). nih.gov Such a strategy could be adapted to introduce diversity at the pyrimidine portion of this compound. Furthermore, metal-catalyzed C-H functionalization directed by a pyrimidyl group has been demonstrated for other systems, offering a potential route for direct modification. rsc.org
Table 2: Potential Strategies for Pyrimidine Ring Modification
| Strategy | Description | Potential Application | Reference Analogy |
|---|---|---|---|
| Pre-functionalization | Synthesis starts with a substituted pyrimidine ring which is then cyclized. | Introduction of diverse substituents before imidazole ring formation. | nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., halide, sulfone) by a nucleophile. | Functionalization of an activated pyrimidine ring. | nih.gov |
| Directed C-H Borylation | Metal-free, directed borylation of a C-H bond on an aniline (B41778) attached to a pyrimidine. | Direct introduction of a boryl group for further cross-coupling. | rsc.org |
Modifications at the Imidazole Ring
The imidazole portion of the fused ring system is generally more electron-rich than the pyrimidine portion, making it the preferred site for electrophilic substitution and certain C-H functionalization reactions.
In the analogous imidazo[1,2-a]pyridine (B132010) system, a wide array of photochemical C-H functionalizations occur regioselectively at the C3 position. nih.gov These include trifluoromethylation, aminoalkylation, and difluoroacetylation, demonstrating the versatility of this position for introducing diverse functional groups. nih.gov It is highly probable that the corresponding position on the this compound ring would exhibit similar reactivity.
Additionally, metalation strategies using organometallic bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) have been used for the regioselective deprotonation and subsequent functionalization of related imidazo[1,2-a]pyrazine (B1224502) scaffolds. organic-chemistry.org This approach allows for the introduction of various electrophiles onto the imidazole ring.
Side Chain Elaboration at the 8-Methyl Position
Direct functionalization of the 8-methyl group presents a significant challenge but offers a direct route to novel derivatives. The C-H bonds of an alkyl group on a heteroaromatic ring are typically less reactive than the C-H bonds on the ring itself. However, methods for such transformations are emerging.
Strategies for the C-H functionalization of distal positions in pyridines and quinolines have been developed, which could potentially be adapted for the 8-methyl group. nih.gov For instance, radical-based reactions or transition-metal-catalyzed processes that can activate sp³ C-H bonds could be explored. While specific examples for the this compound are not available, the general field of methyl group functionalization on heterocyclic rings is an active area of research.
An alternative approach involves the synthesis of the scaffold from a starting material where the methyl group is already functionalized or is replaced by a group that can be readily converted into other functionalities. For example, starting with an 8-hydroxymethyl or 8-halomethyl precursor would allow for subsequent oxidation, reduction, or substitution reactions to elaborate the side chain. Another strategy could involve the replacement of a methylthio group with various alkyl or aryl groups via nickel-induced Grignard reactions, as has been demonstrated on other aromatic heterocycles. acs.org
Computational Chemistry and Theoretical Modeling of 8 Methylimidazo 1,2 C Pyrimidine and Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.gov DFT calculations, often performed at levels like B3LYP with a 6-31G(d,p) basis set, provide a detailed understanding of a molecule's ground state geometry and electronic properties. nih.gov This method is instrumental in studying the relationship between molecular structure and reactivity, offering insights that guide the design of new, more potent analogues. nih.gov
Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The HOMO is associated with the molecule's capacity to donate electrons, reflecting its nucleophilicity, while the LUMO indicates its ability to accept electrons, defining its electrophilicity. nih.govyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO, making it more polarizable and prone to chemical reactions. Conversely, a large energy gap signifies higher stability and lower reactivity. nih.gov This analysis is fundamental to predicting how a molecule like 8-Methylimidazo[1,2-c]pyrimidine might interact with biological targets. nih.gov
Table 1: Key Parameters in Frontier Molecular Orbital (FMO) Analysis
| Parameter | Description | Implication for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a stronger electron-donating ability (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a stronger electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher reactivity and lower kinetic stability. A larger gap implies higher stability. nih.gov |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. nih.gov It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, which are crucial for understanding intermolecular interactions, including hydrogen bonding. nih.gov In an MEP map, different colors denote varying electrostatic potentials. Typically, red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are favorable for nucleophilic attack. Green areas signify neutral potential. nih.gov For imidazo[1,2-c]pyrimidine (B1242154) analogues, MEP analysis can pinpoint the nitrogen atoms as potential hydrogen bond acceptors and highlight regions prone to electrostatic interactions with a receptor's active site. nih.gov
Molecular Docking Simulations for Ligand-Target Interaction Prediction (Pre-clinical Focus)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. beilstein-journals.orgnih.govmdpi.com This method is essential in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis. For imidazo[1,2-c]pyrimidine analogues, docking studies have been performed against various therapeutic targets, such as the lanosterol (B1674476) 14α-demethylase enzyme (CYP51) for antifungal activity and key proteins involved in viral entry. nih.govsimulations-plus.com
The results of docking simulations are typically expressed as a binding energy score (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. These simulations can also reveal the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, studies on related imidazo[1,2-a]pyrimidines have shown strong binding affinities to microbial targets, suggesting their potential as antimicrobial agents. nih.govmdpi.com
Table 2: Representative Molecular Docking Results for Imidazo[1,2-a]pyrimidine (B1208166) Analogues against Various Targets
| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Potential Application |
| Imidazo[1,2-a]pyrimidine Schiff base derivatives | Human ACE2 | -9.1 | Antiviral (SARS-CoV-2) nih.gov |
| Imidazo[1,2-a]pyrimidine Schiff base derivatives | SARS-CoV-2 Spike Protein | -7.3 | Antiviral (SARS-CoV-2) nih.gov |
| 3-Benzoyl imidazo[1,2-a]pyrimidines | Lanosterol 14α-demethylase (CYP51) | -6.11 to -9.43 | Antifungal simulations-plus.com |
| Imidazo[1,2-a]pyridine-3-carboxamides | Cytochrome b subunit (QcrB) | -8.5 to -11.0 | Antitubercular nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Activity Prediction (Pre-clinical Focus)
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. researchgate.net By analyzing a dataset of known molecules, QSAR models can be developed to predict the activity of new, untested compounds. These models are built using molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. The goal is to create a mathematical equation that links these descriptors to the observed biological activity. For imidazo[1,2-c]pyrimidine analogues, QSAR studies can help elucidate the key structural features required for a specific biological effect, guiding the rational design of more potent derivatives.
In Silico ADMET Prediction and Drug-Likeness Assessment (Excluding Human Data)
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. nih.govresearchgate.net In silico ADMET prediction tools, such as SwissADME and pkCSM, allow for the early assessment of these pharmacokinetic and physicochemical parameters, helping to identify compounds with favorable drug-like properties. nih.gov
Key parameters evaluated include lipophilicity (log P), aqueous solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential for inhibiting cytochrome P450 (CYP) enzymes. mdpi.com Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which defines molecular property ranges associated with good oral bioavailability. mdpi.com For imidazo[1,2-c]pyrimidine derivatives, these in silico predictions are crucial for filtering out compounds that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity. nih.govnih.govmdpi.com
Table 3: Predicted In Silico ADMET and Physicochemical Properties for Representative Imidazo[1,2-a]pyrimidine Analogues
| Property | Description | Favorable Range/Outcome |
| Molecular Weight | The mass of one mole of the substance. | < 500 g/mol (Lipinski's Rule) |
| log P (Lipophilicity) | The octanol-water partition coefficient, indicating solubility. | 1-3 is often considered good for absorption and distribution. researchgate.net |
| Hydrogen Bond Donors | Number of N-H and O-H bonds. | < 5 (Lipinski's Rule) |
| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 (Lipinski's Rule) |
| Topological Polar Surface Area (TPSA) | Surface area occupied by polar atoms; predicts drug transport. | < 140 Ų for good cell permeability. |
| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High |
| BBB Permeability | Prediction of the ability to cross the blood-brain barrier. | Varies depending on the therapeutic target (CNS or peripheral). |
| CYP Inhibition | Prediction of inhibition of key metabolic enzymes. | Non-inhibitor is generally preferred to avoid drug-drug interactions. |
| Carcinogenicity/Toxicity | Prediction of potential to cause cancer or other toxic effects. | Predicted as non-toxic/inactive. nih.gov |
Future Perspectives and Research Trajectories in 8 Methylimidazo 1,2 C Pyrimidine Research
Development of Novel Synthetic Strategies for Structural Diversity
The ability to generate a wide array of analogues of a lead compound is crucial for successful drug discovery. For 8-Methylimidazo[1,2-c]pyrimidine, future synthetic efforts will be directed towards creating libraries of derivatives with diverse substitutions at various positions of the imidazo[1,2-c]pyrimidine (B1242154) core.
Established methods for the synthesis of the imidazo[1,2-c]pyrimidine scaffold, such as the condensation of 4-aminopyrimidines with α-haloketones, provide a solid foundation. documentsdelivered.com More recent approaches have utilized methods like the King method for the synthesis of related imidazo[1,2-c]pyrimidine derivatives. documentsdelivered.com For instance, the synthesis of substituted imidazo[1,2-c]pyrimidin-5(6H)-ones has been achieved through techniques like Suzuki-Miyaura cross-coupling, halogenation, and Dimroth-type rearrangements, allowing for modifications at positions including the 8-position. nih.gov
Future strategies will likely focus on developing more efficient and versatile synthetic routes. This could involve the exploration of one-pot multicomponent reactions, flow chemistry for rapid analogue synthesis, and the use of novel catalysts to introduce a wider range of functional groups. A key objective will be to develop synthetic pathways that allow for the late-stage functionalization of the 8-methyl group and other positions on the heterocyclic core, enabling the rapid generation of a diverse set of molecules for biological screening.
Table 1: Synthetic Methodologies for Imidazo[1,2-c]pyrimidine Derivatives
| Synthetic Method | Description | Key Features |
| King Method | Synthesis from C-substituted 4-aminopyrimidines. | A classical method for forming the imidazo (B10784944) ring. |
| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed cross-coupling reaction to introduce aryl or vinyl groups. | Allows for modification at various positions, including position 8. nih.gov |
| Halogenation | Introduction of halogen atoms which can then be further functionalized. | Provides a handle for subsequent diversification reactions. nih.gov |
| Dimroth Rearrangement | A rearrangement reaction of a heterocyclic system. | Can be used to create isomeric structures. nih.gov |
| Alkylation | Introduction of alkyl groups at various positions. | A fundamental method for modifying the core structure. nih.gov |
Deepening Mechanistic Understanding of Biological Actions
Preliminary research has indicated that the imidazo[1,2-c]pyrimidine scaffold is a promising framework for the development of kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.
A significant area of future research will be to elucidate the precise molecular mechanisms by which this compound and its derivatives exert their biological effects. For example, derivatives of imidazo[1,2-c]pyrimidine-8-carboxamide have shown potent inhibitory activity against Zeta-associated protein of 70 kDa (ZAP-70), a tyrosine kinase crucial for T-cell activation. nih.gov Understanding the binding mode of these inhibitors to their target kinases is paramount. Techniques such as X-ray co-crystallography can provide detailed atomic-level insights into these interactions, as has been demonstrated for imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov
Future studies should aim to:
Identify the specific kinase targets of this compound and its analogues.
Determine the binding kinetics and thermodynamics of these interactions.
Elucidate the downstream signaling pathways affected by the inhibition of these kinases.
Investigate potential off-target effects to build a comprehensive safety profile.
Leveraging Artificial Intelligence and Machine Learning for Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. preprints.orgstanford.edu These powerful computational tools can be leveraged to accelerate the design and optimization of this compound-based drug candidates.
Future research in this area will involve:
De Novo Design: Utilizing generative AI models to design novel this compound analogues with desired properties. These models can learn from existing chemical data to propose new structures that are likely to be active and have favorable drug-like properties.
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogues before they are synthesized. This can help to prioritize which compounds to make, saving time and resources.
ADMET Prediction: Employing ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This early assessment of a compound's pharmacokinetic and safety profile is crucial for identifying promising drug candidates. nih.gov
The use of AI and ML will enable a more data-driven and efficient approach to the design-make-test-analyze cycle of drug discovery for this class of compounds.
Exploration of Structure-Activity Relationships for Enhanced Selectivity and Potency (Pre-clinical)
The systematic exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry. For this compound, preclinical SAR studies will be essential to guide the optimization of this scaffold into a potent and selective drug candidate.
Initial studies on related imidazo[1,2-c]pyrimidine derivatives have already provided valuable insights. For instance, research on 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as ZAP-70 inhibitors has shed light on the importance of substitutions at the 5- and 8-positions for activity and selectivity. nih.gov Similarly, studies on imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2 have demonstrated how modifications at various positions impact inhibitory potency. nih.gov
Future preclinical SAR studies on this compound analogues should systematically investigate the impact of substitutions at all available positions of the heterocyclic core. This will involve the synthesis of focused libraries of compounds and their evaluation in relevant biological assays. The goal is to identify key structural features that contribute to high potency and, crucially, selectivity for the desired biological target over other related proteins. This will be critical for minimizing off-target effects and developing a safe and effective therapeutic agent.
Q & A
Q. What are common synthetic routes for 8-Methylimidazo[1,2-c]pyrimidine derivatives?
A telescoped continuous flow synthesis method is widely used for heterocyclic scaffolds like pyrrolo[1,2-c]pyrimidines. Ethyl isocyanoacetate, generated in situ from N-formylglycine and triphosgene, reacts under optimized flow conditions (85°C, 26 min residence time in DCM) to yield high-purity products (85% yield, >95% purity by ¹H-NMR). This approach minimizes intermediate isolation and improves scalability .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
Single-crystal X-ray diffraction is essential for resolving regioselectivity ambiguities (e.g., C5 vs. C7 substitution), as ¹H- and ¹³C-NMR may lack conclusive data. High-Performance Liquid Chromatography (HPLC) ensures purity assessment, while DFT calculations support mechanistic insights into reaction pathways .
Q. How do reaction conditions influence the stability of imidazo[1,2-c]pyrimidine derivatives?
Solvent choice (e.g., dichloromethane), temperature (e.g., 85°C), and concentration (e.g., 0.25 M to avoid salt precipitation) are critical. Environmental factors like pH also affect stability, particularly for probes or bioactive derivatives .
Advanced Research Questions
Q. How can contradictions in regioselectivity during functionalization be resolved?
Kinetic vs. thermodynamic control often explains regioselectivity disparities. For example, pyrrolo[1,2-c]pyrimidines show kinetic preference for C7 substitution due to delocalization effects, while C5 substitution is thermodynamically favored. Combined DFT studies and X-ray crystallography validate these trends .
Q. What strategies optimize regioselective electrophilic aromatic substitution (SEAr) on the pyrrolo[1,2-c]pyrimidine core?
SEAr reactions on the core can induce "halogen dance" phenomena, where substituent positioning shifts due to electronic effects. Systematic screening of electrophiles (e.g., bromine, iodine) and reaction conditions (e.g., Lewis acid catalysts) enables controlled functionalization .
Q. How do computational methods enhance reaction design for imidazo[1,2-c]pyrimidine derivatives?
Density Functional Theory (DFT) predicts nucleophilic/electrophilic site reactivity, guiding regioselective modifications. For instance, DFT confirms the C5 position’s nucleophilic character in pyrrolo[1,2-c]pyrimidines, aligning with experimental X-ray data .
Q. What are the challenges in scaling up flow synthesis for imidazo[1,2-c]pyrimidine derivatives?
Precipitate formation (e.g., piperidine-HCl salts) must be mitigated via solvent optimization and concentration control (e.g., 0.25 M in DCM). Continuous flow systems require precise temperature and residence time calibration to maintain reproducibility .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental regioselectivity data?
Discrepancies often arise from solvent effects or unaccounted transition states in computational models. For example, DFT may predict C5 preference, but kinetic trapping in non-polar solvents favors C7. Multi-technique validation (NMR, X-ray, HPLC) resolves such conflicts .
Methodological Recommendations
- Synthesis: Prioritize flow chemistry for scalability and purity.
- Characterization: Combine X-ray crystallography with DFT for regioselectivity analysis.
- Optimization: Use DOE (Design of Experiments) to screen solvent, temperature, and electrophile combinations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
